Fidarestat ((2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide) is a potent and specific aldose reductase inhibitor (ARI) [, , , , , , , , ]. It has been extensively studied for its potential therapeutic benefits in preventing and treating diabetic complications [, , , , , , , , , , ].
Fidarestat can be synthesized from 4-fluoroanisole through a multi-step process involving Friedel-Crafts acylation, cyclization, resolution, Bucherer-Bergs reaction, esterification, and aminolysis [, ]. This synthetic route has an overall yield of about 17% []. Alternatively, lipase-catalyzed optical resolution of (±)-6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid methyl esters can be employed to obtain (2S)-6-fluoro-3,4-dihydro-4-oxo-2H1-benzopyran-2-carboxylic acid, a key intermediate in fidarestat synthesis [].
The absolute configuration of fidarestat was established indirectly by single-crystal X-ray analysis of its bromo-derivative, (+)-(2S,4S)-8-bromo-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid []. X-ray crystallography studies of human aldose reductase in complex with fidarestat and its stereoisomers have provided insights into its binding mode and selectivity [, , ]. These studies revealed that fidarestat binds to the active site of aldose reductase through a combination of hydrophilic and hydrophobic interactions []. The carbamoyl group of fidarestat plays a crucial role in its affinity for aldose reductase and its selectivity over aldehyde reductase [].
Fidarestat acts by inhibiting the enzyme aldose reductase, which catalyzes the rate-limiting step in the polyol pathway of glucose metabolism [, , , , ]. By inhibiting this pathway, fidarestat prevents the accumulation of sorbitol, a sugar alcohol that contributes to the development of diabetic complications [, , , ]. Inhibition of AR by fidarestat has been shown to activate Nrf2 and its downstream antioxidant enzymes, providing protection against hyperglycemic stress []. Furthermore, fidarestat has been shown to prevent the hypoxia-induced increase in HIF-1α and VEGF levels by regulating 26S proteasome-mediated protein degradation [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: